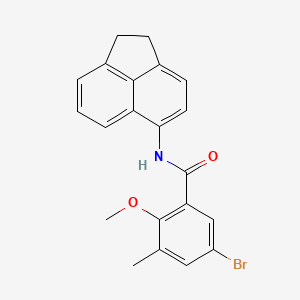

![molecular formula C27H27N3O B4621310 2-allyl-6-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4621310.png)

2-allyl-6-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)phenol

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, Mannich reactions, and polymerization processes. For instance, novel benzoxazine monomers containing allyl groups have been synthesized using phenol and Bisphenol A with allylamine and formaldehyde, showing that allyl groups can significantly enhance thermal stability and mechanical properties of the resulting polymers (Agag & Takeichi, 2003).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, FT-IR, NMR, and UV-Vis spectroscopy, is crucial for confirming the structure of synthesized compounds. For example, the structure of related compounds has been characterized by various spectroscopic methods, supporting the formation of intended structures and providing insights into their molecular geometries and electronic properties (Ula Yeliz, 2020).

Chemical Reactions and Properties

Compounds containing allyl groups and phenol units can undergo various chemical reactions, including thermal cure, polymerization, and cycloisomerization. The reactivity of these compounds often leads to materials with excellent thermomechanical properties and thermal stability (Agag & Takeichi, 2003).

Physical Properties Analysis

The physical properties, such as glass transition temperature (Tg) and thermal stability, are significantly influenced by the molecular structure. For instance, the introduction of allyl groups in benzoxazine monomers results in thermosets with higher Tg and better thermal stability, demonstrating the impact of chemical modification on material properties (Agag & Takeichi, 2003).

Scientific Research Applications

Synthesis and Characterization

- The synthesis and characterization of novel benzoxazine monomers containing allyl groups, derived from phenol and Bisphenol A with allylamine and formaldehyde, have been reported. These monomers undergo thermal cure, resulting in thermosets with excellent thermomechanical properties and thermal stability, demonstrating higher glass transition temperatures and maintaining their storage moduli at higher temperatures compared to their non-allyl counterparts (Agag & Takeichi, 2003).

Molecular Docking and Anticancer Activity

- Schiff bases with potential O,N,N′ donor sets have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines. The studies reveal moderate growth suppression activity, highlighting the therapeutic potential of these compounds (Manna et al., 2019).

Fluorescent Sensing

- The synthesis, characterization, and selective fluorescent zinc(II) sensing properties of Schiff-base compounds have been explored. These compounds exhibit significant increases in emission quantum yield upon the addition of Zn2+ ions, showing potential as fluorescent sensors for zinc (Roy et al., 2009).

Polymerization and Material Properties

- Tetradentate iminophenolate copper complexes have been investigated for their activity in rac-lactide polymerization, providing insights into the development of polylactic acid with moderate heterotacticity. This research contributes to the understanding of polymer synthesis and the role of metal complexes in catalyzing polymerization processes (Daneshmand et al., 2019).

Experimental and Theoretical Studies

- A detailed study on the alkylaminophenol compound synthesized by the Petasis reaction, including structural analysis and theoretical data, showcases its potential as a biologically active drug due to its high antioxidant value. This research underscores the importance of integrating experimental and theoretical methods to validate the properties of new compounds (Ulaş, 2020).

Corrosion Inhibition

- Benzimidazole derivatives have been studied for their role as corrosion inhibitors for steel in hydrochloric acid, demonstrating high inhibition efficiency. This research has implications for industrial applications where corrosion resistance is crucial (Yadav et al., 2016).

properties

IUPAC Name |

2-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]-6-prop-2-enylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O/c1-2-8-20-9-7-10-21(27(20)31)19-28-30-17-15-29(16-18-30)26-24-13-5-3-11-22(24)23-12-4-6-14-25(23)26/h2-7,9-14,19,26,31H,1,8,15-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPCWYMDCJRDDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)C=NN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

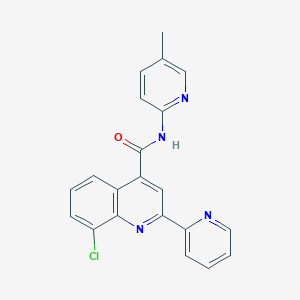

![6-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4621231.png)

![ethyl 2-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4621239.png)

![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4621263.png)

![N-methyl-2-(2-thienyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4621268.png)

![2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B4621275.png)

![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-9H-carbazole-3-carboxamide](/img/structure/B4621279.png)

![7-(4-isopropoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4621293.png)

![4-(3-chloro-4-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4621299.png)

![2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4621323.png)

![[(4-benzyl-5-heptyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B4621324.png)

![N-(3-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4621334.png)

![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4621341.png)